molecular formula C17H24ClNO4S B3794104 Ethyl 3-[(3-chlorophenyl)methyl]-1-ethylsulfonylpiperidine-3-carboxylate

Ethyl 3-[(3-chlorophenyl)methyl]-1-ethylsulfonylpiperidine-3-carboxylate

Cat. No.: B3794104
M. Wt: 373.9 g/mol
InChI Key: LNWATVDBUDTVFW-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-chlorophenyl)methyl]-1-ethylsulfonylpiperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethylsulfonyl group, a chlorophenylmethyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(3-chlorophenyl)methyl]-1-ethylsulfonylpiperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Introduction of the Chlorophenylmethyl Group: This step involves the alkylation of the piperidine ring with a chlorophenylmethyl halide under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3-chlorophenyl)methyl]-1-ethylsulfonylpiperidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution and various electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 3-[(3-chlorophenyl)methyl]-1-ethylsulfonylpiperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-[(3-chlorophenyl)methyl]-1-ethylsulfonylpiperidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Ethyl 3-[(3-chlorophenyl)methyl]-1-ethylsulfonylpiperidine-3-carboxylate can be compared with other piperidine derivatives, such as:

    Piperidine-3-carboxylate derivatives: These compounds share a similar core structure but differ in the substituents attached to the piperidine ring.

    Chlorophenylmethyl-substituted piperidines: These compounds have similar substituents but may differ in the position or nature of other functional groups.

    Ethylsulfonyl-substituted piperidines: These compounds have the ethylsulfonyl group but may differ in other substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[(3-chlorophenyl)methyl]-1-ethylsulfonylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO4S/c1-3-23-16(20)17(12-14-7-5-8-15(18)11-14)9-6-10-19(13-17)24(21,22)4-2/h5,7-8,11H,3-4,6,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWATVDBUDTVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)S(=O)(=O)CC)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-[(3-chlorophenyl)methyl]-1-ethylsulfonylpiperidine-3-carboxylate
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Ethyl 3-[(3-chlorophenyl)methyl]-1-ethylsulfonylpiperidine-3-carboxylate
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Ethyl 3-[(3-chlorophenyl)methyl]-1-ethylsulfonylpiperidine-3-carboxylate
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Ethyl 3-[(3-chlorophenyl)methyl]-1-ethylsulfonylpiperidine-3-carboxylate
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Ethyl 3-[(3-chlorophenyl)methyl]-1-ethylsulfonylpiperidine-3-carboxylate
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Ethyl 3-[(3-chlorophenyl)methyl]-1-ethylsulfonylpiperidine-3-carboxylate

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